Home > Products > Screening Compounds P115458 > (3R,4S)-Tofacitinib
(3R,4S)-Tofacitinib - 1092578-46-5

(3R,4S)-Tofacitinib

Catalog Number: EVT-253483
CAS Number: 1092578-46-5
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3r,4s)-Tofacitinib is a N-acylpiperidine.
Source and Classification

Tofacitinib was initially discovered through research efforts at the National Institutes of Health and later developed by Pfizer. It is classified as a synthetic organic compound with the IUPAC name 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile. The compound's CAS number is 477600-75-2, and it has several synonyms including CP-690550 and tasocitinib. Tofacitinib acts primarily as an inhibitor of Janus kinases 1 and 3, which play crucial roles in the signaling pathways that regulate immune responses.

Synthesis Analysis

The synthesis of (3R,4S)-Tofacitinib involves multiple steps that utilize various chemical reactions to construct its complex molecular framework. The general synthetic route includes:

  1. Formation of the Core Structure: The synthesis begins with the formation of the piperidine ring through cyclization reactions involving appropriate precursors.
  2. Introduction of Functional Groups: Key functional groups are introduced via nucleophilic substitutions and acylation reactions. This includes the attachment of the pyrrolopyrimidine moiety which is critical for its biological activity.
  3. Resolution of Stereochemistry: The specific stereochemistry at the 3 and 4 positions is established using chiral reagents or catalysts to ensure that the final product possesses the desired (3R,4S) configuration.

The details of these synthetic methods can be highly technical, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.

Molecular Structure Analysis

Tofacitinib has a molecular formula of C16H20N6OC_{16}H_{20}N_{6}O and a molar mass of approximately 312.37 g/mol. The molecular structure features:

  • A piperidine ring that contributes to its pharmacological activity.
  • A pyrrolopyrimidine moiety, which is essential for its interaction with Janus kinases.
  • Multiple functional groups including a nitrile group and a ketone that enhance its solubility and biological activity.

The stereochemistry is critical; the (3R,4S) configuration influences how the drug interacts with its biological targets.

Chemical Reactions Analysis

(3R,4S)-Tofacitinib undergoes several chemical reactions during its metabolism and when interacting with biological targets:

  1. Metabolism: Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19. This metabolic pathway leads to the formation of inactive metabolites.
  2. Inhibition Mechanism: As a Janus kinase inhibitor, tofacitinib competes with ATP for binding to JAK enzymes, effectively blocking their activity and preventing downstream signaling that leads to inflammation.

These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with tofacitinib use.

Mechanism of Action

Tofacitinib exerts its therapeutic effects by selectively inhibiting Janus kinases 1 and 3. This inhibition disrupts the JAK-STAT signaling pathway:

  1. JAK-STAT Pathway: Normally, cytokines bind to their respective receptors on immune cells, activating Janus kinases which then phosphorylate STAT proteins. These phosphorylated STATs translocate to the nucleus to initiate gene transcription related to inflammation.
  2. Effect of Inhibition: By inhibiting JAK enzymes, tofacitinib prevents this signaling cascade from occurring, leading to decreased production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

This mechanism underlies its effectiveness in treating autoimmune diseases characterized by excessive inflammation.

Physical and Chemical Properties Analysis

Tofacitinib exhibits several notable physical and chemical properties:

  • Solubility: It has a water solubility of approximately 0.299 mg/mL.
  • Bioavailability: The absolute bioavailability after oral administration is about 74%.
  • Half-life: Tofacitinib has a terminal elimination half-life of approximately 3 hours.
  • Protein Binding: It binds moderately to plasma proteins (about 39%).

These properties influence both its pharmacokinetics and pharmacodynamics in clinical settings.

Applications

The primary applications of (3R,4S)-Tofacitinib include:

  1. Treatment of Autoimmune Diseases: It is approved for managing rheumatoid arthritis in patients who have not responded adequately to methotrexate or who are intolerant to it.
  2. Investigational Uses: Tofacitinib is being studied for other indications such as psoriasis and organ transplant rejection prevention.
  3. Potential Metabolic Effects: Recent studies suggest it may convert white adipose tissue into brown fat, indicating possible applications in obesity treatment.

Properties

CAS Number

1092578-46-5

Product Name

(3R,4S)-Tofacitinib

IUPAC Name

3-[(3R,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m0/s1

InChI Key

UJLAWZDWDVHWOW-AAEUAGOBSA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Synonyms

3-[(3R,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.